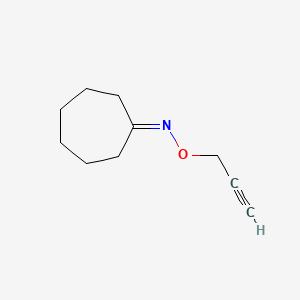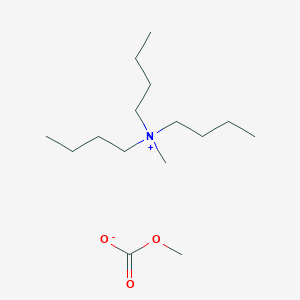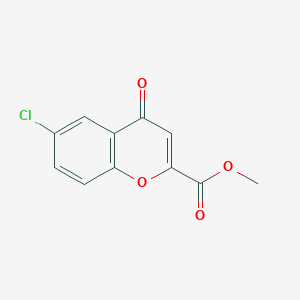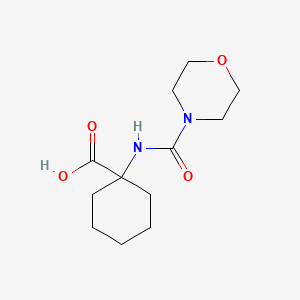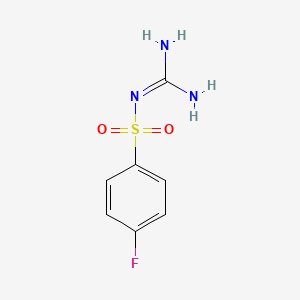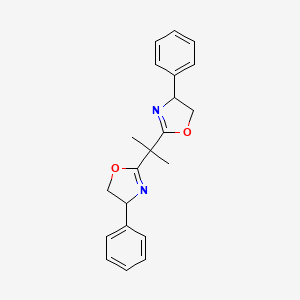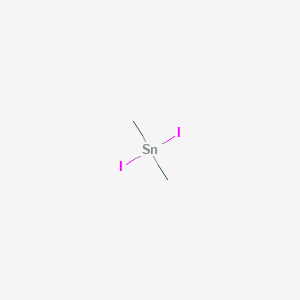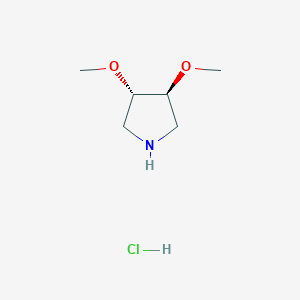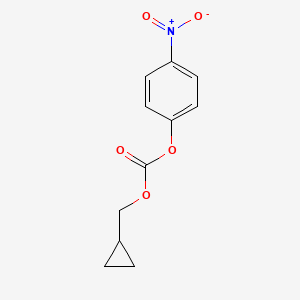
Cyclopropylmethyl 4-nitrophenyl carbonate
Übersicht
Beschreibung
Cyclopropylmethyl 4-nitrophenyl carbonate (CPM-4-NP) is a chemical compound that has been studied in the scientific community for its various applications and effects. CPM-4-NP is a highly reactive compound, which has proven to be useful in a variety of areas such as in organic synthesis, as a reagent for the preparation of pharmaceuticals, and as an intermediate in the synthesis of other compounds. In
Wissenschaftliche Forschungsanwendungen
Cyclopropylmethyl 4-nitrophenyl carbonate has been studied for its various applications in organic synthesis, pharmaceuticals, and other areas. In organic synthesis, Cyclopropylmethyl 4-nitrophenyl carbonate has been used as a reagent for the synthesis of various compounds, including amines, alkaloids, and other organic compounds. In the field of pharmaceuticals, Cyclopropylmethyl 4-nitrophenyl carbonate has been used as an intermediate in the synthesis of various drugs and other compounds. Additionally, Cyclopropylmethyl 4-nitrophenyl carbonate has been studied for its potential use in drug delivery systems, as well as for its potential to act as a prodrug.
Wirkmechanismus
The mechanism of action of Cyclopropylmethyl 4-nitrophenyl carbonate is not yet understood, but it is believed to involve the formation of an intermediate compound, which then undergoes a series of reactions to form the desired product. It is believed that the formation of the intermediate compound is facilitated by the presence of the base, which helps to activate the reaction. Once the intermediate compound is formed, it then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of Cyclopropylmethyl 4-nitrophenyl carbonate are not yet understood. However, it has been shown to be a highly reactive compound, and thus has the potential to interact with various biological molecules. Additionally, Cyclopropylmethyl 4-nitrophenyl carbonate has been studied for its potential to act as a prodrug, which could potentially be used to deliver drugs to specific sites in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Cyclopropylmethyl 4-nitrophenyl carbonate in laboratory experiments is its high reactivity, which allows for the synthesis of a wide variety of compounds. Additionally, Cyclopropylmethyl 4-nitrophenyl carbonate is relatively easy to synthesize, and can be isolated and purified using standard techniques such as column chromatography. However, the reactivity of Cyclopropylmethyl 4-nitrophenyl carbonate can also be a disadvantage, as it can lead to unwanted side reactions and yield losses. Additionally, Cyclopropylmethyl 4-nitrophenyl carbonate is a highly reactive compound, and thus should be handled with care in the laboratory.
Zukünftige Richtungen
The potential future directions for Cyclopropylmethyl 4-nitrophenyl carbonate are numerous. One potential direction is to further study the mechanism of action of Cyclopropylmethyl 4-nitrophenyl carbonate and to investigate its potential use as a prodrug. Additionally, further research could be conducted on the biochemical and physiological effects of Cyclopropylmethyl 4-nitrophenyl carbonate, as well as its potential use in drug delivery systems. Finally, further research could be conducted on the potential applications of Cyclopropylmethyl 4-nitrophenyl carbonate in organic synthesis, as well as its potential use as an intermediate in the synthesis of other compounds.
Eigenschaften
IUPAC Name |
cyclopropylmethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-11(16-7-8-1-2-8)17-10-5-3-9(4-6-10)12(14)15/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEOUENFAXRSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmethyl 4-nitrophenyl carbonate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


